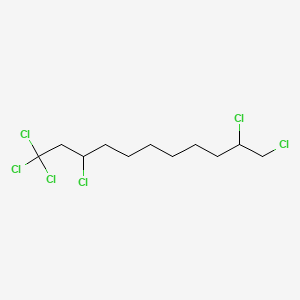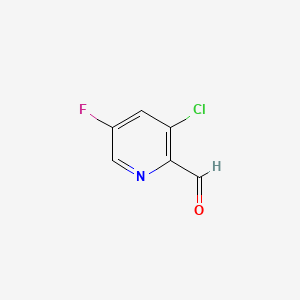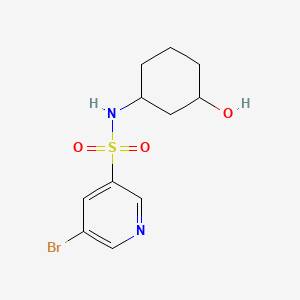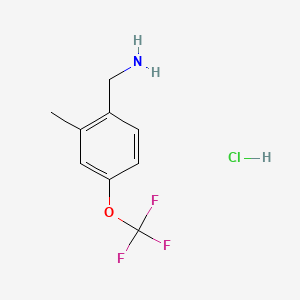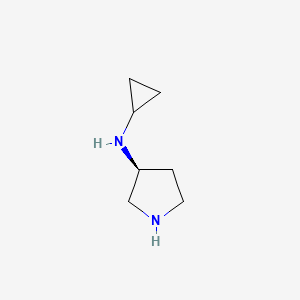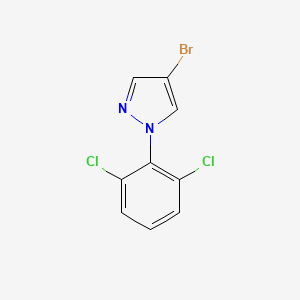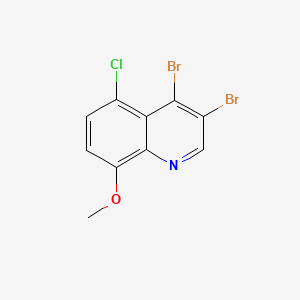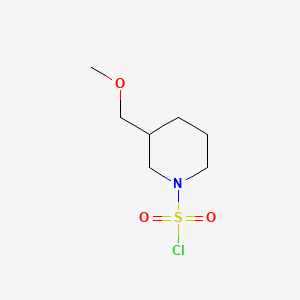
3-(Methoxymethyl)piperidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343854-78-3 . It has a molecular weight of 213.68 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H12ClNO3S/c1-11-5-6-2-3-8 (4-6)12 (7,9)10/h6H,2-5H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination, among others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.308 g/mL at 25 °C and a refractive index (n20/D) of 1.494 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Impurities
The novel synthesis methods of omeprazole, a proton pump inhibitor, highlight the importance of sulfone derivatives in pharmaceuticals. The process involves the transformation of 5-methoxy thiobenzimidazole into an ester, followed by coupling with a Grignard reagent, emphasizing the role of sulfone derivatives in creating pharmaceutical impurities. These impurities can serve as standards for further studies, underscoring their significance in the development and quality control of proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Trifluoromethylation and Chlorination
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of sulfonyl chloride reagents in organic synthesis. This review underscores the distinctive applications of CF3SO2Cl in electrophilic chlorination and enantioselective chlorination, highlighting the compound's pivotal role in introducing trifluoromethyl groups into organic molecules (Chachignon, Guyon, & Cahard, 2017).
Antitumor Applications of Sulfonamides
Sulfonamides, including those derived from sulfonyl chlorides, display a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This review emphasizes the chemical simplicity and diversity of sulfonamides, highlighting their potential in the development of new antitumor drugs. The structural characteristics of sulfonamides facilitate their biological activity, making them a valuable component in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Environmental Applications and Contaminant Removal
The study of sulfamethoxazole, a sulfonamide antibiotic, highlights the environmental persistence and toxicity of certain chemicals. This review discusses the removal of sulfamethoxazole from aqueous solutions, emphasizing the importance of cleaner and sustainable technologies. The removal processes involve adsorption, photocatalytic degradation, and advanced oxidation processes, showcasing the environmental applications of chemical removal technologies (Prasannamedha & Kumar, 2020).
Safety and Hazards
Orientations Futures
The future directions in the research of piperidine derivatives, including 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .
Propriétés
IUPAC Name |
3-(methoxymethyl)piperidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIHPPQDGDSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
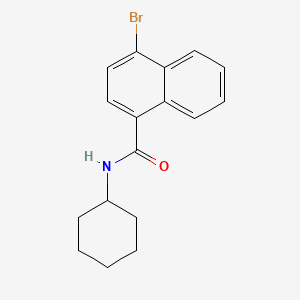
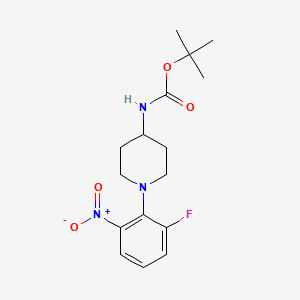
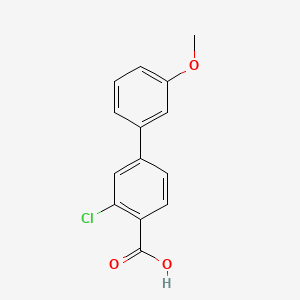
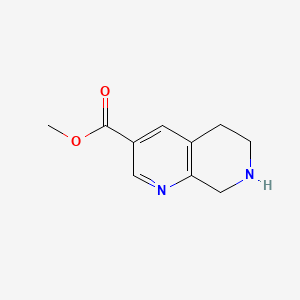

![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)
